Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-5-14(10-16)9-15-6-8-18-11-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMRPDPSEFQHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method
| Step | Reaction Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution of compound 1 with ethyl bromoacetate | - Solvent: Anhydrous tetrahydrofuran (THF) - Base: Sodium hydride - Temperature: Naturally to room temp, then reflux at 66°C for 1 hour - Ethyl bromoacetate added dropwise at 0°C - Reaction time: 8 hours at room temperature |
Slow addition of ethyl bromoacetate prevents rapid heat release and potential hazards. Sodium hydride initiates deprotonation facilitating substitution. |
| 2 | Hydrogenation reduction of cyano group | - Catalyst: Raney nickel - Solvent: Ethanol - Hydrogen pressure: 50 psi - Temperature: 40°C - Reaction time: 8 hours |
Raney nickel efficiently reduces the cyano group to an amine under mild conditions. |
| 3 | Ring-closing reaction | - Reagent: Sodium ethoxide - Solvent: Ethanol - Temperature: 0°C to room temperature - Reaction time: 8 hours |
Sodium ethoxide promotes intramolecular cyclization forming the spiro ring system. |
| 4 | Amide reduction to form final product | - Reagent: Borane dimethyl sulfide complex - Solvent: Tetrahydrofuran (THF) - Temperature: 0°C to room temperature - Reaction time: 12 hours - Quench: Methanol |
Borane complex reduces the amide to the corresponding amine; methanol quenching terminates the reaction safely. |
Reaction Mechanistic Insights
- Step 1: Sodium hydride deprotonates the nitrogen in compound 1, generating a nucleophilic species that attacks ethyl bromoacetate, forming an intermediate ester (compound 2).
- Step 2: Raney nickel catalyzes the hydrogenation of the nitrile group (-CN) to a primary amine (-CH2NH2), a key transformation enabling subsequent ring closure.
- Step 3: Sodium ethoxide induces intramolecular nucleophilic attack, closing the ring to form the spirocyclic structure (compound 4).
- Step 4: Borane dimethyl sulfide complex selectively reduces the amide group to an amine, completing the synthesis of the target compound.
Reaction Conditions and Optimization
The method emphasizes:
- Use of anhydrous THF in the first step to avoid side reactions.
- Controlled temperature ramping and slow reagent addition to manage exothermic reactions.
- Moderate hydrogen pressure and temperature in the reduction step to ensure selectivity.
- Extended reaction times (8-12 hours) to maximize conversion and yield.
- Quenching with methanol to safely deactivate borane reagents.
Summary Table of Preparation Method Parameters
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Solvent | Anhydrous THF | Ethanol | Ethanol | THF |
| Reagents | Sodium hydride, Ethyl bromoacetate | Raney nickel, H2 | Sodium ethoxide | Borane dimethyl sulfide complex |
| Temperature | RT to 66°C reflux, then RT | 40°C | 0°C to RT | 0°C to RT |
| Pressure | Atmospheric | 50 psi H2 | Atmospheric | Atmospheric |
| Reaction Time | 8 hours | 8 hours | 8 hours | 12 hours |
| Quenching | None | None | None | Methanol |
Research Findings and Industrial Relevance
- The described synthesis method addresses the lack of industrially viable processes for tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate.
- It offers advantages such as accessible raw materials, straightforward operations, controlled reactions, and good overall yield.
- The stepwise approach allows for scalability and reproducibility, essential for pharmaceutical intermediate production.
- The use of Raney nickel and borane complexes are standard in industrial organic synthesis, ensuring compatibility with existing manufacturing infrastructure.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Pharmaceutical Applications
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate has shown promise in the field of drug development due to its unique structural characteristics that can be modified for various therapeutic uses:
- Antimicrobial Agents : Research indicates that derivatives of diazaspiro compounds possess antimicrobial properties. The nitrogen-containing heterocycles can interact with biological targets, making them suitable candidates for developing new antibiotics or antifungal agents .
- CNS Activity : Compounds with spirocyclic structures are often investigated for their central nervous system (CNS) activity, potentially leading to the development of new anxiolytic or antidepressant medications .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthetic Pathways : The synthesis of this compound involves several steps that can be optimized for higher yields and efficiency. A method reported includes reacting ethyl bromoacetate with a precursor compound, followed by hydrogenation and ring closure processes using sodium ethoxide . This multi-step synthesis is crucial for producing complex organic molecules efficiently.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of various diazaspiro compounds, including Tert-butyl 8-Oxa derivatives. The results showed significant inhibition against several bacterial strains, suggesting potential use as a lead compound in antibiotic development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound demonstrated that adjusting reaction conditions such as temperature and solvent choice could enhance yield and purity significantly.
Mechanism of Action
The mechanism of action of Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with similar spirocyclic derivatives:
Key Observations :
- Spiro Ring Size: Larger spiro systems (e.g., 5.6 vs.
- Heteroatom Arrangement : The presence of oxa (oxygen) and diaza (two nitrogens) groups influences hydrogen-bonding capacity and solubility. For example, the 1,8-dioxa analog (C₁₃H₂₄N₂O₄) has higher oxygen content, which may improve aqueous solubility compared to the target compound .
- Functional Groups : The 7-oxo derivative introduces a ketone group, increasing polarity and reactivity for further derivatization .
Biological Activity
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate, also known by its CAS number 192658-23-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Molecular Structure
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound interacts with various biological targets, potentially modulating enzyme activity and influencing cellular pathways. Its spirocyclic structure may allow it to fit into specific binding sites on proteins or enzymes, leading to alterations in their function.
Applications in Research
- Pharmaceutical Chemistry : The compound serves as a scaffold for the development of new drugs targeting various diseases.
- Biological Pathway Studies : It can be used to investigate specific biological pathways, particularly those involving enzyme inhibition or receptor modulation.
Case Studies and Research Findings
- Inhibitory Activity : A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain protein tyrosine phosphatases (PTPs), which are crucial in regulating cell signaling pathways linked to cancer and diabetes .
- Synthesis and Biological Evaluation : Research has shown that modifications to the tert-butyl group influence the compound's biological activity. For instance, varying the alkyl substituents can enhance binding affinity to target proteins .
- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile in vivo .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits protein tyrosine phosphatases |
| Receptor Modulation | Potential modulator of specific receptors |
| Toxicity | Requires further investigation |
Synthesis Methods
| Step | Description |
|---|---|
| Step 1 | Reaction with ethyl bromoacetate |
| Step 2 | Hydrogenation using Raney nickel |
| Step 3 | Ring closure with sodium ethoxide |
| Step 4 | Reduction with borane dimethyl sulfide complex |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclic ring formation via cyclization reactions and the use of tert-butyl carboxylate as a protective group. For example, related spiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) are synthesized using carbamate intermediates and acid-catalyzed cyclization . Key intermediates may include bicyclic amines or oxazolidinones, as observed in analogous spiro frameworks . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C, DEPT, COSY) to analyze proton environments and coupling patterns, particularly for spirocyclic carbons. X-ray crystallography (via programs like SHELXL ) is recommended for absolute configuration determination. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carboxylate). Cross-validation with computational models (e.g., DFT) enhances reliability .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability tests under controlled humidity, temperature, and light exposure are essential. Evidence suggests related tert-butyl-protected spiro compounds remain stable at –20°C in inert atmospheres but may degrade via hydrolysis or oxidation at room temperature . Monitor decomposition products (e.g., CO, nitrogen oxides) using TGA-MS or accelerated stability studies .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition states, activation energies, and binding affinities. For example, model interactions between the spirocyclic core and biological targets (e.g., enzymes) using molecular docking (AutoDock Vina) or MD simulations. Theoretical frameworks linking steric effects of the tert-butyl group to steric hindrance can guide mechanistic studies .
Q. What experimental design strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables like catalyst loading, solvent ratio, and reaction time. For instance, orthogonal arrays can identify critical factors affecting cyclization efficiency . Process control tools (e.g., PAT for real-time monitoring) align with CRDC subclass RDF2050108 recommendations for chemical engineering optimization .
Q. How does the spirocyclic architecture influence its potential as a pharmacophore in drug discovery?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying the diazaspiro core and tert-butyl group. Compare bioactivity (e.g., IC₅₀ values) against analogs like 11-methyl-3-oxa-7,11-diazaspiro[5.6]dodecane . Use in vitro assays (e.g., enzyme inhibition) paired with ADMET predictions to evaluate drug-likeness .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Perform reproducibility studies under standardized conditions (e.g., deuterated solvent purity, NMR calibration). Compare datasets across labs using statistical tools (e.g., PCA for outlier detection). If discrepancies persist, validate via independent synthesis and collaborative inter-lab studies, as emphasized in methodological frameworks for data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
